Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate typically involves the reaction of 5-chlorothiophene-2-sulfonamide with ethyl 4-bromobutanoate under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety .
Chemical Reactions Analysis
Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate involves its interaction with specific molecular targets, such as enzymes and proteins . The sulfonamide group in the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .
Comparison with Similar Compounds
Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate can be compared with similar compounds like:
5-Chlorothiophene-2-sulfonamide: This compound shares the sulfonamide group and thiophene ring but lacks the ethyl ester and butanoate moiety.
Ethyl 4-(5-bromothiophene-2-sulfonamido)butanoate: Similar in structure but with a bromine atom instead of chlorine, affecting its reactivity and biological activity.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-[(5-chlorothiophen-2-yl)sulfonylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S2/c1-2-16-9(13)4-3-7-12-18(14,15)10-6-5-8(11)17-10/h5-6,12H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYKARGWNYBPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNS(=O)(=O)C1=CC=C(S1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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